4-((Cyclopropylamino)methyl)benzonitrile
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Overview
Description
4-((Cyclopropylamino)methyl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzonitrile group attached to a cyclopropylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylamino)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopropylamino)methyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Cyclopropylamino)methyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-((Cyclopropylamino)methyl)benzonitrile hydrochloride
- 4-(Cyclopropylamino)benzonitrile
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its cyclopropylamino methyl group provides unique steric and electronic properties, making it valuable in various research and industrial applications.
Biological Activity
4-((Cyclopropylamino)methyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a cyclopropylamino group attached to a benzonitrile moiety. This unique structure contributes to its distinct reactivity and biological properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways and cellular responses.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition capabilities. It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in various diseases.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives featuring a cyclopropylamino group have shown efficacy against coronaviruses, suggesting that this compound may also possess antiviral properties .
Compound | Target Virus | EC50 (µM) | Reference |
---|---|---|---|
This compound | HCoV-229E | TBD | |
Analog with cyclopropylamine | HCoV-OC43 | TBD |
Study on Antiviral Efficacy
In a study assessing the antiviral activity of various compounds, derivatives of pyrimidine containing cyclopropylamine were found to exhibit selective efficacy against human coronaviruses. The presence of the cyclopropyl group was crucial for enhancing antiviral effectiveness .
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition properties of related compounds. It was found that modifications at the benzonitrile moiety significantly influenced enzyme binding affinity and selectivity, indicating that this compound could be optimized for better inhibitory activity .
Structural Comparison
The compound is structurally similar to other benzonitrile derivatives but differs by having a cyclopropylamino group, which may enhance its biological activity.
Compound Name | Key Feature | Potential Activity |
---|---|---|
4-(Methylamino)benzonitrile | Methyl group | Moderate enzyme inhibition |
4-(Ethylamino)benzonitrile | Ethyl group | Lower antiviral efficacy |
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGHIUFZSESGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588449 |
Source
|
Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953903-93-0 |
Source
|
Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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